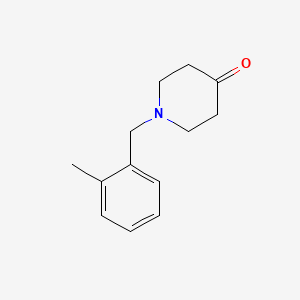
N-(2-methylbenzyl)4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbenzyl)-4-piperidone is a piperidine derivative characterized by a 4-piperidone core substituted at the nitrogen atom with a 2-methylbenzyl group. The 2-methylbenzyl substituent introduces steric and electronic effects that influence the compound’s conformational stability, solubility, and biological interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 4-piperidone derivatives are highly dependent on the substituent at the N1 position. Key comparisons include:
Physicochemical Properties
- Conformation : Piperidone rings in analogs adopt "sofa" conformations, with substituent bulkiness (e.g., 2-methylbenzyl) influencing planarity and binding to biological targets .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C13H17NO/c1-11-4-2-3-5-12(11)10-14-8-6-13(15)7-9-14/h2-5H,6-10H2,1H3 |
InChI Key |
LHFRVPBWVSGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(=O)CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














